molecular formula C7H7NO B032015 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one CAS No. 85728-10-5

2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one

Cat. No.: B032015
CAS No.: 85728-10-5
M. Wt: 121.14 g/mol
InChI Key: RKUCIBQEXPPLPC-UHFFFAOYSA-N
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Description

2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the photochemical irradiation of 2-vinyl-1,2-dihydropyridine, leading to a cascading 6π–8π–4π electrocyclic rearrangement . This method yields the desired bicyclic structure with high specificity.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of such compounds often involves scalable photochemical processes and the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as a building block for complex molecules make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-azabicyclo[4.2.0]octa-1(6),4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c9-7-4-2-5-1-3-6(5)8-7/h2,4H,1,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUCIBQEXPPLPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C1C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579520
Record name 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85728-10-5
Record name 2-Azabicyclo[4.2.0]octa-4,6(1)-dien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85728-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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